molecular formula C12H22O2 B14210844 2-Cyclohexyl-1-hydroxy-2-methylpentan-3-one CAS No. 834905-97-4

2-Cyclohexyl-1-hydroxy-2-methylpentan-3-one

Cat. No.: B14210844
CAS No.: 834905-97-4
M. Wt: 198.30 g/mol
InChI Key: MPDIROJRQQQAPL-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1-hydroxy-2-methylpentan-3-one is an organic compound with the molecular formula C12H22O2 It is a ketone with a cyclohexyl group attached to the second carbon of the pentan-3-one chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-hydroxy-2-methylpentan-3-one can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with 2-methylpentanal, followed by reduction. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or recrystallization to isolate the pure compound. The choice of solvents and catalysts can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-hydroxy-2-methylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclohexyl-1-hydroxy-2-methylpentan-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-hydroxy-2-methylpentan-3-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The cyclohexyl group may influence the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-methyl-2-cyclopenten-1-one: This compound has a similar structure but with a cyclopentenone ring instead of a cyclohexyl group.

    3-Methyl-2-pentanone: An isomer with a different arrangement of the carbon chain.

Uniqueness

2-Cyclohexyl-1-hydroxy-2-methylpentan-3-one is unique due to its specific combination of a cyclohexyl group and a hydroxy-methylpentanone chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

834905-97-4

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2-cyclohexyl-1-hydroxy-2-methylpentan-3-one

InChI

InChI=1S/C12H22O2/c1-3-11(14)12(2,9-13)10-7-5-4-6-8-10/h10,13H,3-9H2,1-2H3

InChI Key

MPDIROJRQQQAPL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)(CO)C1CCCCC1

Origin of Product

United States

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